molecular formula C19H17F2N3O6 B2641672 4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide CAS No. 1808909-01-4

4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide

Cat. No.: B2641672
CAS No.: 1808909-01-4
M. Wt: 421.357
InChI Key: HKVLBSXZRLTTBF-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide is a complex organic compound that features a combination of difluoromethoxy, methoxy, nitro, and azetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide typically involves multiple steps, including the introduction of the difluoromethoxy and methoxy groups, nitration, and the formation of the azetidinyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound’s properties could be exploited in the design of new materials with specific functionalities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The difluoromethoxy and nitro groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The azetidinyl moiety could also contribute to the compound’s overall biological activity by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide
  • 4-(difluoromethoxy)-5-ethoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide

Uniqueness

4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the nitro and azetidinyl moieties makes this compound particularly interesting for further study and application.

Properties

IUPAC Name

4-(difluoromethoxy)-5-methoxy-2-nitro-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O6/c1-29-15-8-13(14(24(27)28)9-16(15)30-19(20)21)18(26)22-10-11-3-2-4-12(7-11)23-6-5-17(23)25/h2-4,7-9,19H,5-6,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVLBSXZRLTTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2=CC(=CC=C2)N3CCC3=O)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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